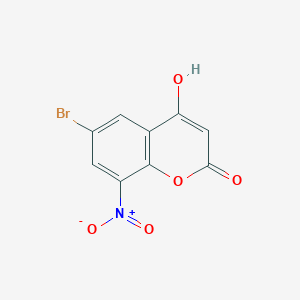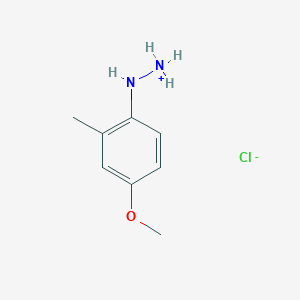![molecular formula C10H16O3 B13705505 Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-5-methanol](/img/structure/B13705505.png)
Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-5-methanol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclo[2.2.1]heptane core fused with a 1,3-dioxolane ring, and a methanol group attached at the 5-position. The spirocyclic structure imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-5-methanol typically involves the formation of the bicyclo[2.2.1]heptane core followed by the introduction of the dioxolane ring and the methanol group. One common method involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile to form the bicyclo[2.2.1]heptane core. Subsequent reactions introduce the dioxolane ring and the methanol group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Specific details on industrial methods are proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-5-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions, particularly at the dioxolane ring, leading to ring-opening or hydrogenation.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products from these reactions include oxidized derivatives (aldehydes, carboxylic acids), reduced forms (alcohols, alkanes), and substituted spirocyclic compounds with various functional groups.
Aplicaciones Científicas De Investigación
Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-5-methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its unique structural features that may interact with biological targets.
Mecanismo De Acción
The mechanism of action of Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-5-methanol involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction, metabolic processes, and cellular regulation .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane: A simpler structure without the dioxolane ring, used in various synthetic applications.
Spiro[5.5]undecane: Another spirocyclic compound with different ring sizes, used in material science.
Uniqueness
Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-5-methanol is unique due to its combination of a bicyclo[2.2.1]heptane core with a dioxolane ring and a methanol group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C10H16O3 |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ylmethanol |
InChI |
InChI=1S/C10H16O3/c11-6-8-4-9-3-7(8)5-10(9)12-1-2-13-10/h7-9,11H,1-6H2 |
Clave InChI |
PWDZHUDNBQRZPA-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(O1)CC3CC2CC3CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


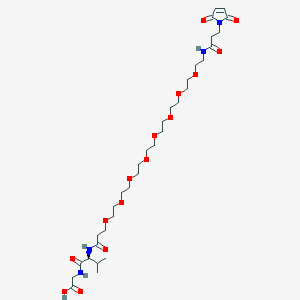

![2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13705443.png)
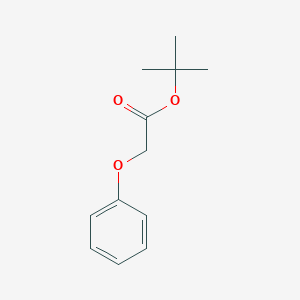
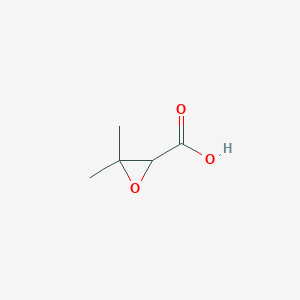
![4-Chlorofuro[2,3-b]pyridine-2-carbonitrile](/img/structure/B13705459.png)
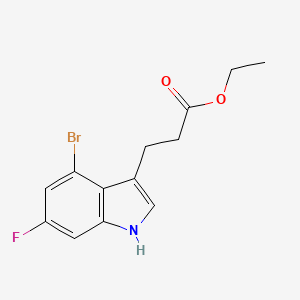
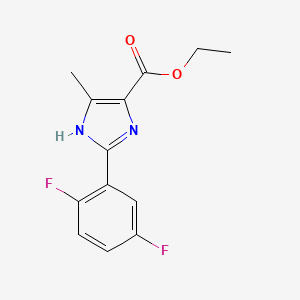
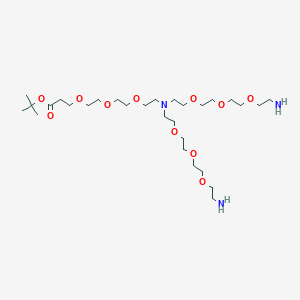
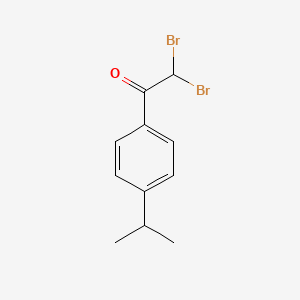
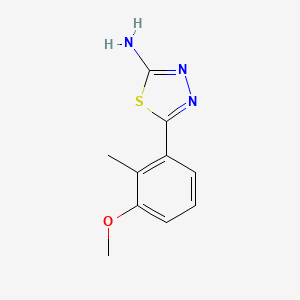
![2,2,2-Trichloroethyl [(2R,4aR,6S,7R,8R,8aS)-8-Hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl]carbamate](/img/structure/B13705490.png)
